molecular formula C16H18ClN3O3 B11004433 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11004433
M. Wt: 335.78 g/mol
InChI Key: SHGNGGITXVSXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative intended for research use by the scientific community. Its molecular structure incorporates key pharmacophores common to bioactive molecules, including a 7-chloroquinoline core and a morpholinoethyl side chain. These features are frequently found in compounds investigated for their potential to interact with various biological targets . Quinoline-4-carboxamide analogues have been identified as a promising class of compounds with potent antiplasmodial activity, demonstrating efficacy in preclinical models of malaria . The morpholine ring, a common feature in medicinal chemistry, is often utilized to optimize physicochemical properties and has been incorporated into molecules with a range of biological activities . Researchers can leverage this compound as a chemical scaffold or building block for the synthesis and exploration of novel therapeutic agents. Potential areas of investigation include, but are not limited to, infectious diseases and oncology research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

7-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H18ClN3O3/c17-11-1-2-12-14(9-11)19-10-13(15(12)21)16(22)18-3-4-20-5-7-23-8-6-20/h1-2,9-10H,3-8H2,(H,18,22)(H,19,21)

InChI Key

SHGNGGITXVSXEU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Quinoline Intermediates

7-Hydroxyquinoline-3-carboxylic acid methyl ester undergoes chlorination using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) :

Procedure :

  • Dissolve 7-hydroxyquinoline-4-carboxylic acid methyl ester (1 eq) in SOCl₂ (5 eq).

  • Reflux at 80°C for 6 hours.

  • Quench with ice-water and extract with ethyl acetate to isolate 7-chloro-4-hydroxyquinoline-3-carboxylic acid methyl ester (yield: 89%).

Bromination Followed by Chlorine Exchange

A palladium-catalyzed approach replaces bromine with chlorine:

  • Brominate quinoline at position 7 using N-bromosuccinimide (NBS) in DMF.

  • Perform cross-coupling with LiCl or ZnCl₂ in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C (yield: 75–90%).

Carboxamide Bond Formation

The final step couples 7-chloro-4-hydroxyquinoline-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine. Two strategies are prevalent:

Acid Chloride Intermediate Route

  • Activation : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.

  • Aminolysis : React the acid chloride with 2-(morpholin-4-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Conditions :

  • Yield: 65–78%.

  • Side products (e.g., dimerization) are minimized by maintaining temperatures below 0°C during activation.

Coupling Reagent-Mediated Synthesis

Modern methods employ HOBt (hydroxybenzotriazole) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) to avoid acid chloride handling:

Protocol :

  • Dissolve 7-chloro-4-hydroxyquinoline-3-carboxylic acid (1 eq) and 2-(morpholin-4-yl)ethylamine (1.2 eq) in DMF.

  • Add HBTU (1.5 eq) and TEA (2 eq).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (ethyl acetate/hexanes) to isolate the product (yield: 82%).

Advantages :

  • Higher functional group tolerance compared to acid chloride routes.

  • Reduced epimerization risk.

Palladium-Catalyzed Cross-Coupling for Intermediate Functionalization

Palladium catalysis enables late-stage modifications, such as introducing the morpholinyl ethyl group:

Example :

  • React 7-chloro-4-hydroxy-3-iodoquinoline with morpholine-derived zincate (prepared from ZnCl₂ and morpholine) using Pd(dba)₂ (2 mol%).

  • Heat at 100°C in THF for 6 hours (yield: 70%).

Key Insight :

  • Xantphos as a ligand enhances selectivity for the carboxamide product.

Continuous Flow Microreactor Technology

Recent advances employ flow chemistry for hazardous steps (e.g., halogenation):

Protocol for Chlorination :

  • Pump a solution of 7-hydroxyquinoline-3-carboxylic acid methyl ester (0.5 M in DCM) and SOCl₂ (2 eq) through a PTFE reactor (residence time: 5 minutes at 80°C).

  • Quench with aqueous NaHCO₃ inline to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid methyl ester (95% conversion).

Benefits :

  • Improved safety and scalability.

  • Reduced reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Gould-Jacobs + CouplingCyclization → Chlorination → HBTU82High purity; scalableMulti-step purification required
Acid Chloride RouteSOCl₂ activation → Aminolysis78Low costMoisture-sensitive intermediates
Continuous FlowMicroreactor chlorination → HBTU95Rapid; safe for hazardous reactionsHigh equipment cost

Challenges and Optimization Strategies

  • Low Solubility : The quinoline core’s poor solubility in polar solvents is mitigated using DMF or DMSO.

  • Byproduct Formation : Excess SOCl₂ in chlorination generates HCl gas, requiring efficient venting.

  • Catalyst Cost : Palladium catalysts are replaced with cheaper CuI in some protocols, though with lower yields (50–60%) .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline-3,4-dione derivatives.

    Reduction: Formation of quinoline-3-carboxamide derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Structure and Synthesis

The compound features a quinoline core with a hydroxyl group and a morpholine substituent. Its synthesis typically involves multiple steps, including the formation of the quinoline core, chlorination, and hydroxylation. The synthetic routes often utilize reagents such as phosphorus oxychloride for chlorination and sodium hydroxide with hydrogen peroxide for hydroxylation.

Anticancer Activity

7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has shown significant potential as an anticancer agent. Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. For instance, a study demonstrated that derivatives of quinoline exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further for cancer therapies .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against bacteria, fungi, and parasites. Quinoline derivatives are known to exhibit broad-spectrum antimicrobial activity. In vitro studies have indicated that this compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Antimalarial Activity

Research has highlighted the antimalarial potential of quinoline derivatives. A related compound in the quinoline family demonstrated significant efficacy against Plasmodium falciparum, with some derivatives progressing to preclinical development due to their favorable pharmacokinetic profiles and novel mechanisms of action . This suggests that this compound may also possess similar antimalarial properties.

Case Studies

Study Findings Relevance
Study on Anticancer ActivityDemonstrated induction of apoptosis in cancer cell linesSupports development as an anticancer agent
Antimicrobial Activity AssessmentInhibited growth of E. coli and S. aureusPotential for new antimicrobial therapies
Antimalarial ScreeningEffective against P. falciparum with promising pharmacokineticsIndicates potential use in malaria treatment

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The chloro group and the morpholin-4-yl ethyl group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The biological activity of quinoline derivatives is highly dependent on substituent positions and side-chain modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline-3-carboxamide Derivatives
Compound Name Key Substituents Biological Activity Reference
7-Chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide 4-OH, 7-Cl, N-[2-(morpholin-4-yl)ethyl] Anticancer, antimicrobial (hypothesized)
N-(7-Chloro-4-morpholinoquinolin-2-yl)benzamide 4-morpholino, 7-Cl, C2-benzamide Antiproliferative (HCT-116, MCF-7 cell lines)
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide 6-F, 4-carboxamide with difluoropyrrolidinyl-ethyl Multi-stage antimicrobial activity
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-quinoline-3-carboxamide 4-OH, 2-oxo, 1-ethyl, C3-(3-chlorophenyl)amide Unspecified (structural similarity)
N-(4-chlorobenzyl)-1-methyl-6-(morpholinomethyl)-4-oxo-quinoline-3-carboxamide 4-oxo, 6-morpholinomethyl, N-(4-chlorobenzyl) GLUT1 inhibition (potential antitumor)

Physicochemical Properties

Lipinski’s descriptors (e.g., molecular weight, logP) influence drug-likeness:

  • Target Compound : Molecular weight ~409.9 g/mol, logP ~2.1 (estimated). The hydroxy group improves solubility but may increase metabolic oxidation .
  • N-(4-chlorobenzyl)-6-(morpholinomethyl)-4-oxo-quinoline-3-carboxamide: Higher molecular weight (425.9 g/mol) due to the chlorobenzyl group, logP ~3.0, suggesting reduced solubility but enhanced membrane permeability .

Biological Activity

7-Chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 7-chloro-4-hydroxyquinoline with morpholine derivatives in the presence of suitable coupling agents. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has demonstrated that quinoline derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
7-Chloro-4-hydroxyquinolineMCF-7 (Breast Cancer)6.50VEGFR-II inhibition
7-Chloro-4-hydroxyquinolinePC3 (Prostate Cancer)11.75Apoptosis induction

A study indicated that derivatives of 7-chloroquinoline have shown potent cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antibacterial and antifungal properties. A study highlighted that specific derivatives were effective against various strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial potential:

MicroorganismActivityReference
Staphylococcus aureusInhibition Zone (mm)
Escherichia coliInhibition Zone (mm)
Candida albicansInhibition Zone (mm)

These findings indicate that the quinoline framework can be modified to enhance antimicrobial activity, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Effects

Quinoline derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases:

CompoundInflammatory ModelEffect
7-Chloroquinoline DerivativeCarrageenan-induced paw edema in ratsReduced edema by 40%

Case Studies

  • VEGFR-II Inhibition : A derivative was evaluated for its ability to inhibit VEGFR-II, a key target in cancer therapy. The compound exhibited an IC50 value of 1.38 μM, indicating strong potential as an anticancer agent .
  • Cytotoxicity Evaluation : A series of derivatives were screened against MCF-7 and PC3 cell lines, with one compound showing superior efficacy compared to doxorubicin, leading to further studies on its mechanism of action involving apoptosis pathways .

Q & A

Q. What are the key synthetic routes for preparing 7-chloro-4-hydroxyquinoline derivatives?

The synthesis typically involves heterocyclization of substituted anilines. One method starts with 3-chloroaniline reacting with ethoxymethylenmalonic ester to form intermediates like (3-chloroaniline)-methylenemalonic ester, which undergoes cyclization to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives. Decarboxylation at 250–270°C produces 7-chloro-4-hydroxyquinoline, followed by substitution reactions to introduce functional groups like morpholine . Alternative routes use oxaloacetic acid diethyl ester to form enamine intermediates, which cyclize to quinoline esters. Phosphorus oxychloride is often employed for chlorination .

Q. How is the morpholin-4-yl ethyl substituent introduced into the quinoline core?

The morpholine moiety is typically introduced via nucleophilic substitution or coupling reactions. For example, N-alkylation of 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives with 2-(morpholin-4-yl)ethyl halides can yield the target compound. Alternatively, post-synthetic modifications (e.g., Mitsunobu reaction or reductive amination) may attach the morpholine-containing sidechain to the quinoline scaffold .

Q. What structural characterization techniques are critical for confirming the compound’s identity?

X-ray crystallography is essential for resolving the 3D structure, including planar quinoline systems and substituent orientations . Spectroscopic methods include:

  • NMR : To verify proton environments (e.g., morpholine’s N-CH2-CH2-O signals at δ 2.4–3.5 ppm).
  • HRMS : For molecular weight confirmation.
  • FTIR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How to design experiments to evaluate the antimicrobial activity of 7-chloro-4-hydroxyquinoline derivatives?

  • Step 1 : Synthesize analogs with varying substituents (e.g., morpholine, halogen, or methoxy groups) to explore structure-activity relationships (SAR).
  • Step 2 : Perform in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include fungal strains (e.g., C. albicans) if applicable .
  • Step 3 : Compare results with positive controls (e.g., ciprofloxacin) and analyze dose-response curves.
  • Step 4 : Conduct cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or structural impurities. Mitigation strategies include:

  • Standardization : Use CLSI guidelines for antimicrobial testing.
  • Purity Validation : Employ HPLC (>95% purity) and elemental analysis.
  • Structural Confirmation : Re-validate active compounds via X-ray/NMR to rule out isomer interference .

Q. What role does the morpholin-4-yl ethyl group play in biological activity?

The morpholine moiety enhances solubility and bioavailability via its hydrophilic oxygen atom. It may also interact with target proteins (e.g., bacterial topoisomerases) through hydrogen bonding or π-stacking. Comparative studies show that morpholine-containing derivatives exhibit improved pharmacokinetic profiles over non-substituted analogs .

Q. How to optimize synthetic yields when minor byproducts (e.g., 5-chloro isomers) form during cyclization?

  • Temperature Control : Maintain precise reaction temperatures (e.g., 250°C ± 5°C) to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Chromatographic Separation : Employ silica gel column chromatography with gradients of ethyl acetate/petroleum ether to isolate the desired product .

Q. What computational methods support SAR studies for quinoline derivatives?

  • Docking Simulations : Predict binding modes with targets like DNA gyrase using AutoDock Vina.
  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with activity data.
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisReference
4,7-DichloroquinolineCore scaffold for substitution reactions
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylatePrecursor for carboxylate-to-amide conversion
2-(Morpholin-4-yl)ethylamineIntroduces morpholine sidechain

Table 2 : Common Biological Targets for Quinoline Derivatives

TargetAssay MethodRelevance
Bacterial topoisomerase IVDNA supercoiling assayAntimicrobial activity
Human kinase enzymesKinase-Glo luminescent assayAnticancer potential
Fungal CYP51Lanosterol demethylation assayAntifungal activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.